molecular formula C23H19ClN2O6S3 B2701622 2-((4-((4-chlorophenyl)sulfonyl)-2-(thiophen-2-yl)oxazol-5-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide CAS No. 850928-04-0

2-((4-((4-chlorophenyl)sulfonyl)-2-(thiophen-2-yl)oxazol-5-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide

Cat. No.: B2701622
CAS No.: 850928-04-0
M. Wt: 551.04
InChI Key: FDBLONQZQXWVCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((4-((4-chlorophenyl)sulfonyl)-2-(thiophen-2-yl)oxazol-5-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide is a useful research compound. Its molecular formula is C23H19ClN2O6S3 and its molecular weight is 551.04. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Applications

A novel series of 4-arylsulfonyl-1,3-oxazoles, including 2-((4-((4-chlorophenyl)sulfonyl)-2-(thiophen-2-yl)oxazol-5-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide, demonstrated anticancer activity. This compound specifically showed high activity against CNS cancer cell lines in Glioblastoma and Gliosarcoma (Zyabrev et al., 2022).

Antibacterial and Anti-Enzymatic Properties

Research on a new series of derivatives, including similar compounds, highlighted their antibacterial and anti-enzymatic potential. These compounds showed inhibitory effects against gram-negative bacterial strains and low potential against lipoxygenase enzyme (Nafeesa et al., 2017).

Fluorescent Molecular Probes

Compounds with a structure related to the one have been used as fluorescent solvatochromic dyes. These compounds exhibit strong solvent-dependent fluorescence, which is useful for developing sensitive fluorescent molecular probes for studying biological events and processes (Diwu et al., 1997).

Antioxidant Activity

Amidomethane sulfonyl-linked derivatives, including similar compounds, showed significant antioxidant activity, surpassing standard ascorbic acid in some cases. This demonstrates their potential as antioxidants in medicinal chemistry (Talapuru et al., 2014).

Cytotoxic Activity

Sulfonamide derivatives have shown promising cytotoxic activity against cancer cell lines, including breast and colon cancer. These studies indicate the potential use of these compounds, including those structurally related to the compound , in cancer therapy (Ghorab et al., 2015).

Urease Inhibition and Antimicrobial Activities

Novel 5-aryl thiophenes containing sulphonylacetamide groups were synthesized and showed promising antibacterial and anti-urease activities. This suggests their potential application in treating bacterial infections and conditions associated with urease activity (Noreen et al., 2015).

Antiviral Activity

5-(4-Chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives, related to the compound , have shown anti-tobacco mosaic virus activity, indicating their potential in antiviral applications (Chen et al., 2010).

Properties

IUPAC Name

2-[[4-(4-chlorophenyl)sulfonyl-2-thiophen-2-yl-1,3-oxazol-5-yl]sulfanyl]-N-(2,4-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19ClN2O6S3/c1-30-15-7-10-17(18(12-15)31-2)25-20(27)13-34-23-22(26-21(32-23)19-4-3-11-33-19)35(28,29)16-8-5-14(24)6-9-16/h3-12H,13H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDBLONQZQXWVCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)CSC2=C(N=C(O2)C3=CC=CS3)S(=O)(=O)C4=CC=C(C=C4)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19ClN2O6S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

551.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.